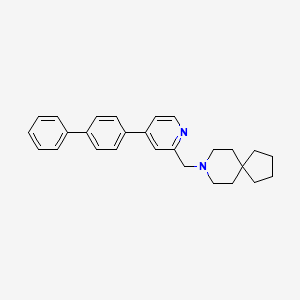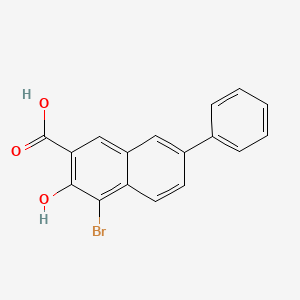![molecular formula C22H22N2O6 B12381415 2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
MMV009085 undergoes various chemical reactions, primarily focusing on its inhibitory action on glucose transporters. The compound exhibits high potency in inhibiting glucose uptake with an IC50 of 2.6 μM in glucose uptake assays . The major products formed from these reactions are typically the inhibited forms of the glucose transporters, both in Plasmodium falciparum and human cells .
Scientific Research Applications
MMV009085 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study glucose transporter inhibition.
Biology: Investigated for its role in inhibiting glucose uptake in parasitic and human cells.
Medicine: Explored as a potential anti-malarial agent due to its high potency against Plasmodium falciparum.
Industry: Utilized in the development of new therapeutic agents targeting glucose transporters.
Mechanism of Action
MMV009085 exerts its effects by specifically inhibiting the Plasmodium falciparum hexose transporter (PfHT1). This inhibition blocks glucose uptake in the parasite, leading to its death. The compound also inhibits human glucose transporters, though with less potency compared to its action on PfHT1 . The molecular targets and pathways involved include the glucose transport pathways in both the parasite and human cells .
Comparison with Similar Compounds
Compared to other glucose transporter inhibitors, MMV009085 shows a higher selectivity for PfHT1 over human glucose transporters . Similar compounds include:
GNF-Pf-3184: Another potent PfHT1 inhibitor.
MMV665941: A compound with a slower action compared to MMV009085 but still effective against Plasmodium falciparum.
MMV009085 stands out due to its high potency and selectivity, making it a unique and valuable compound in the fight against malaria .
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6,13-bis(4-hydroxybutyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C22H22N2O6/c25-11-3-1-9-23-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(23)28)22(30)24(21(15)29)10-2-4-12-26/h5-8,25-26H,1-4,9-12H2 |
InChI Key |
XZBVMYTVRGGDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCCCO)C(=O)N(C2=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



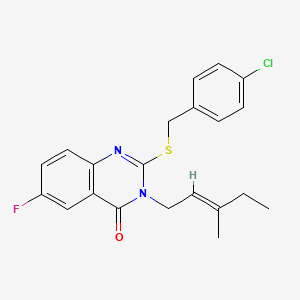
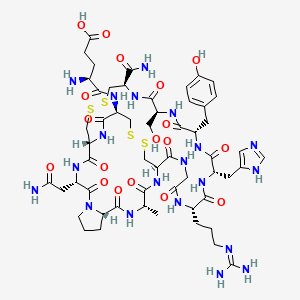
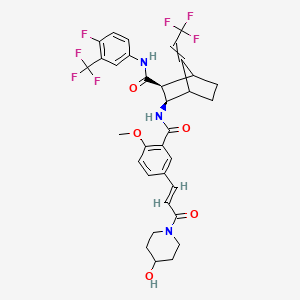
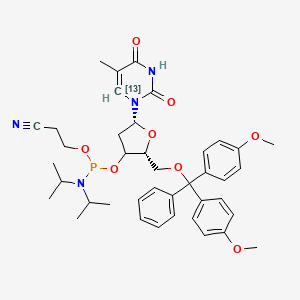
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
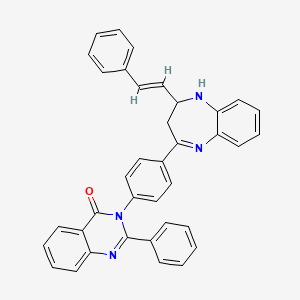
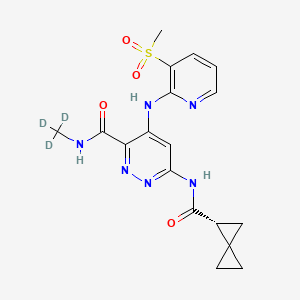
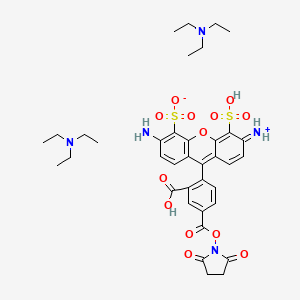

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
